An In-depth Technical Guide to the Synthesis and Preparation of 2-Methyl-2-nitropropane
An In-depth Technical Guide to the Synthesis and Preparation of 2-Methyl-2-nitropropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-Methyl-2-nitropropane, a valuable building block in organic synthesis. This document details experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the reaction pathways and workflows to facilitate understanding and replication.
Oxidation of tert-Butylamine (B42293) with Potassium Permanganate (B83412)
The most well-documented and reliable method for the synthesis of 2-Methyl-2-nitropropane is the oxidation of tert-butylamine using a strong oxidizing agent such as potassium permanganate.[1][2] This method provides a good yield of the desired product.
Reaction Pathway
The overall reaction involves the oxidation of the primary amine group of tert-butylamine to a nitro group.
Caption: Oxidation of tert-butylamine to 2-Methyl-2-nitropropane.
Experimental Protocol
This protocol is adapted from established literature procedures.[1][2]
Materials:
-
tert-Butylamine
-
Potassium permanganate (KMnO₄)
-
Water
-
Diethyl ether
-
2 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
5-L three-necked flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Reflux condenser
-
Still head for steam distillation
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 5-L three-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a 250-mL dropping funnel, prepare a suspension of 650 g (4.11 moles) of potassium permanganate in 3 L of water.
-
Addition of Amine: While stirring the suspension vigorously, add 100 g (1.37 moles) of tert-butylamine dropwise over a 10-minute period.
-
Reaction: After the addition is complete, heat the reaction mixture to 55°C over approximately 2 hours. Maintain this temperature with continuous stirring for an additional 3 hours.
-
Workup and Isolation:
-
Replace the dropping funnel and reflux condenser with a stopper and a still head fitted for steam distillation.
-
Steam distill the product from the reaction mixture.
-
Separate the liquid product from the denser aqueous layer.
-
Dilute the organic layer with 250 mL of diethyl ether.
-
Wash the ethereal solution successively with two 50-mL portions of 2 M hydrochloric acid and one 50-mL portion of water.
-
-
Drying and Purification:
-
Dry the ethereal solution over anhydrous magnesium sulfate.
-
Perform fractional distillation at atmospheric pressure to remove the diethyl ether.
-
The crude product obtained (106–128 g) is typically of sufficient purity for many applications.
-
For higher purity, distill the crude product to afford pure 2-methyl-2-nitropropane.[1]
-
Quantitative Data
| Parameter | Value | Reference |
| Yield | 78% | [1][2] |
| Boiling Point | 127–128 °C | [1][3] |
| Melting Point | 25–26 °C | [1][3] |
| Refractive Index (n²⁵D) | 1.3992 | [1] |
| Density (at 25 °C) | 0.95 g/mL |
Nucleophilic Substitution of tert-Butyl Chloride with Silver Nitrite (B80452)
An alternative, though less detailed in the provided literature, is the synthesis of 2-Methyl-2-nitropropane via a nucleophilic substitution reaction between tert-butyl chloride and silver nitrite. This reaction would likely proceed through an SN1 mechanism due to the tertiary nature of the alkyl halide.[4][5][6]
Proposed Reaction Pathway
The reaction involves the formation of a stable tertiary carbocation, which is then attacked by the nitrite ion.
Caption: Proposed SN1 mechanism for the synthesis of 2-Methyl-2-nitropropane.
General Experimental Workflow
Caption: General experimental workflow for the synthesis of 2-Methyl-2-nitropropane via nucleophilic substitution.
Physical and Spectroscopic Data
A summary of the key physical properties of 2-Methyl-2-nitropropane is provided below for reference.
| Property | Value | Reference |
| Molecular Formula | C₄H₉NO₂ | [7] |
| Molecular Weight | 103.12 g/mol | [8] |
| CAS Number | 594-70-7 | [3][7] |
| Appearance | Colorless liquid or waxy solid | [1][9] |
| Boiling Point | 126-128 °C | [1][3] |
| Melting Point | 24-26 °C | [1][3] |
| Density | 0.95 g/mL at 25 °C | |
| Refractive Index | n²⁰/D 1.400, n²⁵D 1.3992 | [1][3] |
Safety Considerations
-
tert-Butylamine is a flammable and corrosive liquid.[10]
-
Potassium permanganate is a strong oxidizer.
-
2-Methyl-2-nitropropane may cause irritation and has been associated with central nervous system depression and cardiac disturbances.[8]
-
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
This guide provides a detailed overview of the synthesis of 2-Methyl-2-nitropropane. For further information on the handling and safety of the reagents and product, please consult the relevant Safety Data Sheets (SDS).
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Preparation of 2-Methyl-2-nitrosopropane and Its Dimer - Chempedia - LookChem [lookchem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. quora.com [quora.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. vernier.com [vernier.com]
- 7. Propane, 2-methyl-2-nitro- [webbook.nist.gov]
- 8. 2-Methyl-2-nitropropane | C4H9NO2 | CID 11672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Methyl-2-nitropropane | CymitQuimica [cymitquimica.com]
- 10. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]
